3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group attached to a hexahydrochromenone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from simpler phenolic compounds. One common approach is the condensation of 3,4-dihydroxybenzaldehyde with appropriate ketones under acidic or basic conditions, followed by cyclization and methoxylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, through modulation of signaling pathways like NF-κB.
Cellular Protection: The compound protects cells from damage by enhancing the expression of protective proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Catechin: Another phenolic compound with strong antioxidant activity.
Epigallocatechin gallate (EGCG): A major component of green tea with various health benefits.
Uniqueness
3-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H18O6 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O6/c1-21-9-5-13(19)15-14(6-9)22-7-10(16(15)20)8-2-3-11(17)12(18)4-8/h2-4,7,9,13-15,17-19H,5-6H2,1H3 |
InChI Key |
CORRLCCKPJPXKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C2C(C1)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
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